3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Medicinal Chemistry Drug Design Physicochemical Properties

Select this specific biphenyl reagent to control SAR outcomes. The 3-amino and 3'-pyrrolidinocarbonyl substitution creates a unique H-donor/acceptor geometry on the rigid scaffold, critical for plasminogen or 5-LOX inhibitor research. Avoid activity cliffs from regioisomers. This primary amine handle is ready for biotinylation or fluorophore conjugation for target engagement assays. Verify batch purity ≥97% and expedite your medicinal chemistry workflow.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 1335041-71-8
Cat. No. B581640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3'-(pyrrolidinocarbonyl)biphenyl
CAS1335041-71-8
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N
InChIInChI=1S/C17H18N2O/c18-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10,18H2
InChIKeyPOEPLCFHMAEHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3'-(pyrrolidinocarbonyl)biphenyl (CAS 1335041-71-8): A Biphenyl Building Block for Specialized Synthesis


3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, with CAS number 1335041-71-8, is a biphenyl derivative featuring an amino group at the 3-position of one phenyl ring and a pyrrolidinocarbonyl group at the 3'-position of the other . Its molecular formula is C17H18N2O, and it has a molecular weight of 266.34 . The compound is characterized by a topological polar surface area (TPSA) of 46.3 Ų and a calculated XLogP3 of 2.8, indicating moderate lipophilicity . It is primarily offered as a research chemical with purities typically ranging from 95% to 97% .

Why Generic Biphenyl Substitution Is Not Advisable for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl (CAS 1335041-71-8)


Direct substitution of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl with other biphenyl derivatives is fraught with risk due to its specific substitution pattern. The presence of both a hydrogen bond-donating primary amine and a hydrogen bond-accepting pyrrolidinocarbonyl group on a rigid biphenyl scaffold creates a unique spatial and electronic profile . This specific arrangement of functional groups dictates its potential for forming distinct interactions with biological targets or for serving as a key intermediate in the synthesis of more complex molecules . Using a compound with a different substitution pattern, such as 4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone [1], could lead to significantly altered binding affinities or divergent synthetic outcomes, underscoring the need for the precise compound.

Quantitative Differentiation of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl (CAS 1335041-71-8) from Its Analogs


Lipophilicity and Polarity Comparison of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl vs. 4'-Amino Isomer

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl has a predicted XLogP3 of 2.8 , compared to a LogP of 3.69 for its 4'-amino positional isomer [1]. This lower lipophilicity is accompanied by a TPSA of 46.3 Ų , which is identical to the 4'-amino isomer [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Potential Plasminogen Inhibition by 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl: Class-Level Evidence

A structurally related substituted biphenyl derivative (BDBM31501) exhibited an IC50 of 457 nM against human plasminogen [1]. This suggests the biphenyl scaffold with specific substituents can engage the plasminogen active site. While direct data for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl is unavailable, its structural features place it within this active chemotype.

Antithrombotic Enzyme Inhibition Lead Discovery

5-Lipoxygenase (5-LO) Inhibitory Activity: Class-Level Indication for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Assay data from BindingDB indicates that a related compound (CHEMBL619226) was tested for inhibitory activity against 5-lipoxygenase (5-LO) in intact rat basophilic leukemia cells [1]. While no quantitative IC50 is reported, the entry confirms the biphenyl scaffold's potential for 5-LO modulation. No direct data for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl exists, but it may serve as a starting point for developing 5-LO inhibitors.

Inflammation Enzyme Inhibition Leukotriene Synthesis

Limited Information on Platelet 12-Lipoxygenase (12-LO) Activity: Supporting Evidence

An assay report indicates a compound with similar physicochemical properties was tested for in vitro inhibition of platelet 12-lipoxygenase (12-LO) at a concentration of 30 µM . The specific compound tested is not identified, and no quantitative inhibition data is provided. This suggests the biphenyl scaffold may interact with 12-LO, but no conclusions can be drawn for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl.

Inflammation Platelet Aggregation Enzyme Inhibition

Procurement-Driven Application Scenarios for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl (CAS 1335041-71-8)


Medicinal Chemistry: Exploring Plasminogen and 5-Lipoxygenase (5-LO) Inhibition

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl is a strategic building block for medicinal chemists investigating biphenyl-based inhibitors of plasminogen [1] or 5-lipoxygenase [2]. Its distinct substitution pattern and physicochemical profile allow for the exploration of structure-activity relationships (SAR) around these targets, potentially leading to novel antithrombotic or anti-inflammatory lead compounds.

Chemical Biology: Tool Compound Development

The primary amino group on the biphenyl scaffold provides a convenient handle for further derivatization [1], such as biotinylation, fluorophore conjugation, or attachment to solid supports. This makes 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl a valuable starting material for creating chemical probes to study target engagement or cellular localization in biological systems.

Material Science: Synthesis of Specialized Monomers and Ligands

The unique geometry and functionality of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl make it suitable for the synthesis of novel monomers for polymer chemistry or as a rigid ligand scaffold for metal coordination complexes [1]. Its availability in research quantities supports exploratory material science applications where precise structural control is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.